Product packaging for Methyl 5-fluoro-2-iodobenzoate(Cat. No.:CAS No. 1202897-48-0)

Methyl 5-fluoro-2-iodobenzoate

Cat. No.: B599067
CAS No.: 1202897-48-0
M. Wt: 280.037
InChI Key: BRUNIDAHRLZQOH-UHFFFAOYSA-N
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Description

Significance of Fluorine and Iodine Substituents in Aromatic Systems

The presence of both fluorine and iodine on the same aromatic ring, as seen in Methyl 5-fluoro-2-iodobenzoate, imparts a unique set of characteristics to the molecule.

Fluorine's Influence: Fluorine, being the most electronegative element, exerts a strong inductive effect, withdrawing electron density from the aromatic ring. tamuc.edu This can enhance the metabolic stability of a molecule and increase its lipophilicity, properties that are highly desirable in drug design. cymitquimica.comnih.gov The substitution of fluorine can also lead to increased thermal stability and chemical resistance in polymers containing fluorinated aromatics. nih.govacs.orgresearchgate.net Each fluorine atom added to a benzene (B151609) ring introduces a new π-orbital that is lower in energy than the original aromatic orbitals, which can further stabilize the ring system. nih.govacs.org

Iodine's Role: In contrast to fluorine, iodine is a large and polarizable atom. The carbon-iodine bond is relatively weak, making iodine an excellent leaving group in various chemical reactions, particularly in cross-coupling reactions which are fundamental to the formation of carbon-carbon and carbon-heteroatom bonds. cymitquimica.comacs.org While iodine is unreactive with aromatic rings on its own, methods such as using a copper salt can facilitate aromatic iodination. libretexts.org The presence of an iodine substituent can facilitate nucleophilic substitution reactions. cymitquimica.com

The combination of a strongly electron-withdrawing fluorine atom and a synthetically versatile iodine atom on a benzoate (B1203000) ester framework makes compounds like this compound valuable intermediates in organic synthesis.

Overview of Benzoate Ester Frameworks in Synthetic Chemistry

Benzoate esters are a class of organic compounds derived from the reaction of benzoic acid and an alcohol. wikipedia.orgpressbooks.pub They are widely used as building blocks and protecting groups in organic synthesis. organic-chemistry.orgwiley.com The ester group itself can influence the electronic properties of the aromatic ring and can be readily hydrolyzed to the corresponding carboxylic acid, providing a handle for further functionalization. acs.org

The benzoate ester framework serves as a stable and versatile scaffold. The reactions of benzoate esters can occur at the aromatic ring or at the carboxyl group. wikipedia.org Electrophilic aromatic substitution reactions typically occur at the meta-position due to the electron-withdrawing nature of the ester group. wikipedia.org The ester group can also be a precursor to other functional groups through reactions like reduction to an alcohol or conversion to an amide. wikipedia.org The introduction of ester groups to arene moieties has been shown to improve the photoluminescence of compounds. researchgate.net

Research Landscape of this compound and Related Fluorinated and Iodinated Aromatics

This compound is primarily utilized as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. cymitquimica.com Its unique substitution pattern allows for selective transformations at either the fluorine- or iodine-bearing positions. For instance, the iodine atom can be readily displaced in palladium-catalyzed cross-coupling reactions, while the fluorine atom can influence the reactivity of the aromatic ring and the properties of the final product.

Research involving this compound often focuses on its use in the synthesis of novel bioactive molecules. For example, it can serve as a starting material for the preparation of substituted biaryls, a common motif in many pharmaceutical agents. The presence of the fluorine atom can enhance the binding affinity of the final compound to its biological target.

A notable application of a related compound, 4-bromo-5-fluoro-2-iodobenzoic acid methyl ester, is in the synthesis of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester. google.com This highlights the synthetic utility of having multiple halogen substituents that can be selectively manipulated. Research has also been conducted on the synthesis of 3-amino-5-halo-2-iodobenzoates, which are valuable starting materials for pharmaceuticals. researchgate.net

The physical and chemical properties of this compound are summarized in the table below.

PropertyValue
Chemical Formula C8H6FIO2 echemi.com
Molecular Weight 280.03 g/mol echemi.comcymitquimica.com
Appearance Colorless to pale yellow liquid or solid cymitquimica.com
Solubility Soluble in organic solvents like ethanol (B145695) and dichloromethane (B109758); limited solubility in water cymitquimica.com
Purity Typically ≥97% calpaclab.com
CAS Number 1202897-48-0 cymitquimica.comechemi.comcalpaclab.combldpharm.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6FIO2 B599067 Methyl 5-fluoro-2-iodobenzoate CAS No. 1202897-48-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-fluoro-2-iodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FIO2/c1-12-8(11)6-4-5(9)2-3-7(6)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRUNIDAHRLZQOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90704863
Record name Methyl 5-fluoro-2-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90704863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1202897-48-0
Record name Methyl 5-fluoro-2-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90704863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Methyl 5 Fluoro 2 Iodobenzoate

Esterification Pathways for Benzoic Acid Precursors

The initial step in many synthetic routes towards Methyl 5-fluoro-2-iodobenzoate involves the creation of a methyl ester from a corresponding benzoic acid derivative. This is a fundamental reaction in organic synthesis, with several established methods.

A primary and direct route to the intermediate, methyl 5-fluorobenzoate, is the Fischer esterification of 5-fluorobenzoic acid with methanol (B129727). This reaction is typically catalyzed by a strong mineral acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), under reflux conditions. The mechanism involves the protonation of the carboxylic acid by the strong acid, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by methanol.

The reaction's efficiency is governed by several key parameters. Anhydrous conditions are often preferred to shift the equilibrium towards the product, sometimes involving a solvent like toluene (B28343) to facilitate the azeotropic removal of water. The reaction is typically allowed to proceed for several hours under reflux to achieve high conversion rates. A study on various fluorinated aromatic carboxylic acids demonstrated that the electron-withdrawing nature of the fluorine atom makes the carboxylic group's carbon more electrophilic, facilitating the reaction. nih.gov

Table 1: Typical Conditions for Acid-Catalyzed Esterification

Parameter Condition Purpose
Reactants 5-Fluorobenzoic Acid, Methanol Substrate and esterifying agent
Catalyst Sulfuric Acid (H₂SO₄) Protonates the carboxylic acid
Solvent Methanol (reagent and solvent) or Toluene Toluene allows azeotropic water removal
Temperature Reflux (typically 65-70°C) Increases reaction rate

| Reaction Time | 6-8 hours | To ensure high conversion |

Beyond traditional acid catalysis, other methods can be employed for the esterification of fluorinated benzoic acids.

Acyl Chloride Formation: A common alternative involves converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 5-fluorobenzoyl chloride is then reacted with methanol, often in the presence of a tertiary amine base like triethylamine, to yield the ester. nih.gov This method is often faster and avoids the equilibrium limitations of Fischer esterification. nih.gov

Coupling Reagents: Reagents like N,N'-Dicyclohexylcarbodiimide (DCC) can be used to mediate the direct esterification of 4-fluorobenzoic acid, a similar substrate. nih.gov This approach forms a reactive O-acylisourea intermediate that is then attacked by the alcohol.

N-Bromosuccinimide (NBS) Catalysis: Research has shown that N-bromosuccinimide can act as a mild catalyst for the esterification of various aryl carboxylic acids with methanol at moderate temperatures (e.g., 70°C). mdpi.com This method provides a less harsh alternative to strong mineral acids. mdpi.com

Heterogeneous Catalysis: Metal-Organic Frameworks (MOFs), such as UiO-66-NH₂, have been successfully used as heterogeneous catalysts for the methyl esterification of a wide range of fluorobenzoic acids. nih.govrsc.org This approach offers advantages in catalyst separation and reusability. rsc.org

Acid-Catalyzed Esterification of 5-Fluorobenzoic Acid with Methanol

Regioselective Iodination Techniques for Fluorobenzoate Intermediates

The critical step in the synthesis is the introduction of an iodine atom at the C-2 position of the methyl 5-fluorobenzoate intermediate. This requires a reaction that is highly selective for one specific position on the aromatic ring.

Electrophilic aromatic substitution is the standard method for iodinating the fluorobenzoate ring. Due to the relatively low electrophilicity of molecular iodine (I₂), an activating agent or a more potent iodine source is typically required. arkat-usa.org

Common iodinating systems include:

Iodine with an Oxidizing Agent: A mixture of iodine and an oxidizing agent is frequently used. Examples include potassium iodide (KI) with potassium iodate (B108269) (KIO₃) in an acidic medium like glacial acetic acid. Other oxidizing agents that can be paired with an iodine source include sodium periodate (B1199274) (NaIO₄) and sodium iodate (NaIO₃). google.com

N-Iodosuccinimide (NIS): NIS is a widely used electrophilic iodinating agent. Its reactivity can be enhanced by the addition of a strong acid catalyst. arkat-usa.org

1,3-Diiodo-5,5-dimethylhydantoin (DIH): DIH is a highly reactive and selective iodinating reagent that can iodinate even deactivated aromatic compounds in the presence of sulfuric acid.

Silver Salt-Mediated Iodination: Systems like silver sulfate (B86663) (Ag₂SO₄) with iodine have been shown to effectively iodinate chlorinated aromatic compounds, demonstrating their potential for halogenated systems. nih.gov

The reaction conditions are crucial for success. Solvents like methylene (B1212753) chloride or acetic acid are common, and temperatures are often moderately elevated (e.g., 55-60°C) to promote the reaction. vulcanchem.com

Table 2: Iodination Reagents and Conditions

Reagent System Catalyst/Co-reagent Solvent Typical Temperature
KI / KIO₃ Acetic Acid Methylene Chloride / Acetic Acid 55-60°C
I₂ / NaIO₄ Sulfuric Acid Acetic Acid N/A
N-Iodosuccinimide (NIS) Acid Catalyst (e.g., CF₃SO₃H) Acetonitrile (B52724) Room Temperature arkat-usa.org
DIH Sulfuric Acid Sulfuric Acid Room Temperature

The regioselectivity of the iodination of methyl 5-fluorobenzoate is dictated by the combined electronic effects of the existing substituents: the fluorine atom at C-5 and the methyl ester group at C-1.

Fluorine (at C-5): As a halogen, fluorine is an ortho-para directing group due to its ability to donate lone-pair electron density via resonance, which stabilizes the arenium ion intermediate. It is also strongly deactivating via the inductive effect. The fluorine at C-5 directs incoming electrophiles to the C-2 (para), C-4 (ortho), and C-6 (ortho) positions.

Methyl Ester (at C-1): The ester group is a deactivating, meta-directing group due to its electron-withdrawing nature through both induction and resonance. It directs incoming electrophiles to the C-3 and C-5 positions.

The outcome of the reaction is a result of the interplay between these directing effects. The C-2 position is strongly activated by the para-directing fluorine atom. While the other ortho position (C-6) is also activated by fluorine, the C-2 position is generally favored. The C-4 position is also ortho to the fluorine, but iodination here may be less favorable. The C-3 position, which is meta to both substituents, is highly deactivated. Therefore, the electrophilic iodine atom preferentially attacks the C-2 position, which is the most activated and accessible site, leading to the formation of this compound with high regioselectivity. google.comgoogle.com Controlling reaction conditions, such as temperature and the choice of iodinating agent, is essential to minimize the formation of other isomers. vulcanchem.comresearchgate.net

Iodination Reagents and Reaction Conditions

Multi-Step Synthesis from Pre-functionalized Aromatic Systems

An alternative and powerful strategy for synthesizing this compound involves starting with an aromatic ring that already contains a nitrogen functionality, which can then be converted into the iodo group via a Sandmeyer-type reaction.

A plausible route begins with Methyl 3-amino-5-fluorobenzoate. This starting material can be synthesized or is commercially available. bldpharm.com The synthesis proceeds via the following key steps:

Diazotization: The amino group of Methyl 3-amino-5-fluorobenzoate is converted into a diazonium salt. This is achieved by treating the amine with sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid, such as hydrochloric or sulfuric acid, at low temperatures (typically 0-5°C). google.com

Iodination (Sandmeyer Reaction): The resulting diazonium salt is then treated with a source of iodide ions, most commonly an aqueous solution of potassium iodide (KI). The diazonium group is an excellent leaving group (N₂) and is displaced by the iodide nucleophile to yield this compound. google.com The reaction to introduce the iodine typically proceeds smoothly upon warming the diazonium salt solution in the presence of KI.

This multi-step approach offers excellent control over the position of the iodine substituent, as its location is predetermined by the position of the amino group in the starting material. This circumvents potential regioselectivity issues that can arise during direct electrophilic iodination of the fluorinated ester.

Synthesis via 5-Fluoro-2-iodobenzoic Acid

A primary and direct route to this compound involves the esterification of 5-Fluoro-2-iodobenzoic acid. This standard procedure is a fundamental reaction in organic chemistry.

One documented approach involves the reaction of 5-Fluoro-2-iodobenzoic acid with an esterifying agent. beilstein-journals.orgepfl.ch A specific example is the synthesis of 2,2,2-Trifluoroethyl 5-fluoro-2-iodobenzoate, where 5-Fluoro-2-iodobenzoic acid is the starting material. epfl.ch This reaction underscores the utility of the carboxylic acid as a direct precursor. The general transformation can be represented as follows:

Table 1: Esterification of 5-Fluoro-2-iodobenzoic Acid

ReactantReagentProduct
5-Fluoro-2-iodobenzoic acidMethanol, Acid CatalystThis compound

This method is advantageous due to the commercial availability of the starting benzoic acid derivative. beilstein-journals.org The reaction typically proceeds by treating the carboxylic acid with methanol in the presence of an acid catalyst, such as sulfuric acid or thionyl chloride, to facilitate the ester formation.

Derived Synthesis from Aminobenzoate Analogues (e.g., 2-amino-4-bromo-5-fluorobenzoic acid methyl ester)

An alternative synthetic strategy involves the transformation of aminobenzoate analogues. A notable example is the synthesis of Methyl 4-bromo-5-fluoro-2-iodobenzoate from Methyl 2-amino-4-bromo-5-fluorobenzoate. kcl.ac.ukgoogle.com This process involves a Sandmeyer-type reaction, where the amino group is converted into a diazonium salt and subsequently substituted with iodine.

The key steps of this synthesis are outlined below:

Diazotization: The starting aminobenzoate is treated with a nitrite source, such as sodium nitrite, in the presence of a strong acid like hydrochloric acid at low temperatures (typically 0-5 °C). This reaction forms an intermediate diazonium salt. kcl.ac.ukgoogle.com

Iodination: The diazonium salt is then reacted with an iodide source, such as potassium iodide or another iodide salt, to replace the diazonium group with an iodine atom. google.com

Table 2: Synthesis from an Aminobenzoate Analogue

Starting MaterialReagentsIntermediateProductReaction TimeTemperature
Methyl 2-amino-4-bromo-5-fluorobenzoate1. Sodium Nitrite, Acid2. Iodide SaltDiazonium SaltMethyl 4-bromo-5-fluoro-2-iodobenzoate1-5 hours0-5 °C

Data derived from a patented synthesis method. google.com

This methodology highlights the versatility of amino-substituted aromatics as precursors for introducing iodine into the benzene (B151609) ring.

Oxidative Ring-Opening of Heterocycles (e.g., 3-aminoindazoles) to Yield Iodinated Benzoates

A more complex and innovative approach involves the oxidative ring-opening of heterocyclic compounds. Specifically, the ring-opening of 3-aminoindazoles can be employed to generate 2-aminobenzoates. rsc.org While not a direct synthesis of this compound, this method provides access to key precursors which can then be converted to the target molecule through subsequent diazotization and iodination, as described in the previous section.

The oxidative ring-opening of 3-aminoindazoles is based on the cleavage of the N–N bond under mild oxidative conditions. rsc.org This reaction can be controlled to produce various substituted 2-aminobenzoates. rsc.org The general principle of this method is the transformation of a bicyclic heterocycle into a functionalized monocyclic aromatic system.

Table 3: Oxidative Ring-Opening of 3-Aminoindazoles

Starting MaterialKey TransformationProduct Type
Substituted 3-AminoindazoleN-N Bond CleavageSubstituted 2-Aminobenzoate

This strategy offers a pathway to structurally diverse aminobenzoates that may not be readily accessible through other means, thereby expanding the range of possible precursors for iodinated benzoates. vulcanchem.com

Purification and Isolation Methodologies in Synthetic Procedures

The purification and isolation of this compound and its intermediates are critical steps to ensure the final product's purity. Common techniques employed include chromatographic methods and crystallization processes. kcl.ac.ukrsc.orguva.nlscholaris.ca

Chromatographic Techniques (e.g., Flash Column Chromatography)

Flash column chromatography is a widely used method for the purification of this compound and related compounds. uva.nl This technique separates compounds based on their differential adsorption to a stationary phase (commonly silica (B1680970) gel) and their solubility in a mobile phase (the eluent). rochester.edu

In documented procedures, crude reaction mixtures containing iodinated benzoates are purified using flash column chromatography on silica gel. uva.nlrsc.org The choice of eluent system is crucial for effective separation. A common eluent system for these types of compounds is a mixture of a non-polar solvent like cyclohexane (B81311) (Cy) or petroleum ether and a more polar solvent such as dichloromethane (B109758) (DCM) or ethyl acetate (B1210297) (EtOAc). uva.nlrsc.org

Table 4: Examples of Eluent Systems for Flash Column Chromatography

Compound TypeEluent System (v/v)Reference
Arylated product from this compoundCyclohexane / Dichloromethane (9:1 to 3:2) uva.nl
Substituted 2-aminobenzoatePetroleum ether / Ethyl Acetate (30:1) rsc.org
Substituted 2-aminobenzoatePetroleum ether / Ethyl Acetate (5:1) rsc.org

The progress of the separation is often monitored by thin-layer chromatography (TLC) to identify the fractions containing the desired product. epfl.ch

Recrystallization and Trituration Processes

Recrystallization and trituration are common non-chromatographic methods for purifying solid organic compounds.

Recrystallization involves dissolving the crude solid in a suitable hot solvent and then allowing the solution to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent. rsc.org This technique has been used in the purification of related iodobenzoic acid derivatives. rsc.org The choice of solvent is critical; an ideal solvent dissolves the compound well at high temperatures but poorly at low temperatures.

Trituration is a purification technique where a crude solid is washed with a solvent in which the desired compound is insoluble, but the impurities are soluble. kcl.ac.uk This process effectively removes soluble impurities from the solid product. For instance, a crude residue was purified by trituration with pentane (B18724) to afford the desired product in high yield. kcl.ac.uk

Table 5: Purification by Recrystallization and Trituration

MethodDescriptionApplication ExampleReference
RecrystallizationDissolving a solid in a hot solvent and cooling to form pure crystals.Purification of Ph-EBX from EtOAc:MeOH. rsc.org
TriturationWashing a solid with a solvent to remove soluble impurities.Purification of a crude residue with pentane. kcl.ac.uk

These classical purification techniques are often used in conjunction with chromatography to achieve high levels of purity for synthetic intermediates like this compound.

Chemical Reactivity and Mechanistic Investigations of Methyl 5 Fluoro 2 Iodobenzoate

Reactivity of Halogen Atoms (Fluorine and Iodine) in the Benzoate (B1203000) Scaffold

The chemical behavior of Methyl 5-fluoro-2-iodobenzoate is largely dictated by the presence and positioning of the fluorine and iodine atoms on the aromatic ring. These halogens impart distinct properties and reactivity to the molecule. cymitquimica.com The fluorine atom, due to its high electronegativity, generally enhances the metabolic stability and lipophilicity of the compound. cymitquimica.com Conversely, the iodine atom, located at the ortho position to the methyl ester, is the primary site of reactivity. The carbon-iodine bond is significantly weaker and more polarized than the carbon-fluorine bond, making the iodine atom an excellent leaving group in various chemical transformations. cymitquimica.comrammohancollege.ac.in This inherent difference in bond strength and reactivity is fundamental to the synthetic utility of the molecule.

Differential Reactivity and Orthogonal Functionalization

The pronounced difference in reactivity between the iodine and fluorine atoms allows for selective, or orthogonal, functionalization of the benzoate ring. Chemists can target the C-I bond for transformation while leaving the C-F bond intact, a strategy of great value in multi-step syntheses.

A clear example of this differential reactivity is seen in the synthesis of related compounds where the iodine atom is selectively replaced. For instance, in the synthesis of Methyl 4-bromo-2-cyano-5-fluorobenzoate, the precursor, Methyl 4-bromo-5-fluoro-2-iodobenzoate, undergoes a nucleophilic substitution reaction where a cyanide group displaces the iodide. google.com This transformation occurs under specific conditions without affecting the fluorine or bromine atoms also present on the ring, demonstrating the highly selective nature of reactions at the C-I position. google.com This ability to perform chemistry at one site independently of another is the essence of orthogonal functionalization and a key feature of this compound's utility. d-nb.info

Nucleophilic Substitution Reactions

The iodine atom in this compound is susceptible to attack by nucleophiles, species with an unshared pair of electrons. cymitquimica.comrammohancollege.ac.in In these reactions, the nucleophile forms a new bond with the carbon atom of the benzene (B151609) ring, and the iodine atom departs as a stable iodide ion, which is a good leaving group. rammohancollege.ac.in

This reactivity is exploited in synthetic pathways to introduce a variety of functional groups onto the benzoate scaffold. A notable industrial application is the displacement of iodine with a cyano group, a process known as cyanation. google.com

Exploration of Reaction Conditions and Substrate Scope

The success of nucleophilic substitution reactions on aryl iodides is highly dependent on the specific reaction conditions. Research into these transformations aims to optimize yield, purity, and reaction time. For the cyanation of a similar substrate, Methyl 4-bromo-5-fluoro-2-iodobenzoate, specific conditions have been outlined, which are indicative of the parameters required for such reactions. google.com

The reaction typically employs a cyanide source, such as cuprous cyanide or zinc cyanide, and is conducted in a polar aprotic solvent. google.com The choice of solvent and temperature is critical for achieving the desired outcome.

Table 1: Reaction Conditions for Nucleophilic Cyanation

Parameter Condition Source
Cyanide Source Cuprous Cyanide (CuCN) or Zinc Cyanide (Zn(CN)₂) google.com
Solvent N-methylpyrrolidone (NMP) or N,N-dimethylformamide (DMF) google.com
Temperature 60–120 °C google.com
Time 2–10 hours google.com

| Stoichiometry | Molar ratio of substrate to cyanide is typically 1:1.5 | google.com |

These conditions highlight the robust requirements needed to facilitate the nucleophilic attack on the electron-rich aromatic ring, even with a good leaving group like iodide.

Cross-Coupling Reactions and Their Methodological Development

This compound is a valuable substrate for transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netresearchgate.net The presence of the reactive iodine atom makes it an ideal coupling partner in numerous named reactions, including those developed by Suzuki, Heck, and Sonogashira. researchgate.netsmolecule.com These methods allow for the construction of complex molecular architectures, making the compound a useful building block in the synthesis of pharmaceuticals and agrochemicals. myskinrecipes.com While various metals can be used, palladium-based systems are the most extensively developed and widely employed. researchgate.net

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis due to their high efficiency and broad functional group tolerance. researchgate.netacs.org The general catalytic cycle for these reactions involves three key elementary steps: nih.gov

Oxidative Addition: The palladium(0) catalyst reacts with the aryl iodide (e.g., this compound), inserting into the carbon-iodine bond to form a palladium(II) complex.

Transmetalation: A second coupling partner, typically an organometallic reagent (containing boron, tin, or zinc, for example), transfers its organic group to the palladium(II) complex.

Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated, forming the new C-C bond in the final product and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle.

This catalytic process has been applied in the synthesis of a vast array of complex molecules, including drug candidates and natural products. acs.org

Ligand Effects in Catalytic Systems

The success of a palladium-catalyzed coupling reaction is critically dependent on the ligands coordinated to the palladium center. acs.org Ligands are organic molecules that bind to the metal and influence its electronic properties and steric environment. This, in turn, affects the catalyst's stability, activity, and selectivity. mdpi.com The development of new and improved ligands has been a major driving force in advancing cross-coupling chemistry. researchgate.netacs.org

Different types of ligands have been developed, each with specific advantages:

Phosphine (B1218219) Ligands: This is the most common class of ligands. They can be monodentate (e.g., triphenylphosphine) or bidentate (e.g., BINAP, Xantphos). Sterically bulky and electron-rich phosphine ligands are often highly effective. researchgate.netacs.org

N-Heterocyclic Carbenes (NHCs): These have emerged as powerful alternatives to phosphines, often providing high catalyst stability. acs.org

Cooperating Ligands: Some ligands are designed to participate directly in the reaction mechanism. For example, ligands with a built-in basic group can assist in deprotonation steps, accelerating the reaction. uva.es

The rational selection of a ligand can dramatically improve reaction outcomes, leading to higher yields, better selectivity, and milder reaction conditions. mdpi.comuva.es

Table 2: Influence of Ligand Classes in Palladium-Catalyzed Coupling

Ligand Class Examples General Influence & Role Source(s)
Monodentate Phosphines PPh₃, PCy₃, Dialkylbiarylphosphines Tune steric and electronic properties; can improve catalyst stability and activity. acs.orguva.es acs.orguva.es
Bidentate (Chelating) Phosphines BINAP, Xantphos, DPEPhos, dppf Often provide greater catalyst stability; can influence selectivity in certain reactions. acs.org acs.org
N-Heterocyclic Carbenes (NHCs) IPr·HCl Serve as strong electron-donating ligands, often forming highly stable and active catalysts. acs.org acs.org

| Cooperating Ligands | [2,2'-bipyridin]-6(1H)–one (bipy-6-OH) | Can participate in the reaction mechanism (e.g., via deprotonation) to accelerate key steps. uva.es | uva.es |

The ongoing development of novel ligands continues to expand the scope and utility of palladium-catalyzed reactions involving substrates like this compound. jlu.edu.cn

Copper-Mediated Coupling Reactions

The carbon-iodine bond in this compound is a primary site for reactivity, especially in copper-mediated cross-coupling reactions. These transformations are fundamental for constructing new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds.

One of the classic copper-catalyzed reactions is the Ullmann condensation, used for forming diaryl ethers. acs.orgmdpi.com In a typical Ullmann-type reaction, an aryl halide like this compound would be coupled with a phenol (B47542) in the presence of a copper catalyst and a base. rsc.org The reaction conditions for such couplings have been refined over the years to become more mild, often employing ligands like 1,10-phenanthroline (B135089) to improve efficiency and substrate scope. nih.gov The ortho-ester group in this compound can play a significant role, potentially acting as a directing group to facilitate the coupling reaction at the C-I bond. acs.org

Copper catalysts are also effective in forming C-C bonds. For instance, copper-catalyzed cross-coupling of iodobenzoates with bromozinc-difluorophosphonates has been demonstrated to be an efficient method for synthesizing aryldifluorophosphonates. acs.orgamazonaws.com In a study on related iodobenzoates, copper(I) iodide (CuI) was identified as the optimal catalyst, providing high yields of the coupled product. The choice of solvent was found to be crucial, with dioxane being superior to more polar solvents like DMF or DMSO for this specific transformation. acs.org

Furthermore, copper catalysis enables cyanation reactions, where the iodine atom is replaced by a cyanide group. In a process involving a structurally similar compound, methyl 4-bromo-5-fluoro-2-iodobenzoate, cuprous cyanide (CuCN) was used in N-methylpyrrolidone (NMP) to achieve this transformation, yielding the corresponding 2-cyano derivative. google.com This highlights a pathway for introducing a nitrile group onto the aromatic ring of this compound.

Table 1: Examples of Copper-Mediated Reactions with Iodobenzoate Derivatives

Reaction TypeCoupling PartnerCatalyst SystemProduct TypeReference
DifluoromethylphosphonylationBromozinc-difluorophosphonateCuI / phenanthrolineAryldifluorophosphonate acs.org
CyanationCuprous Cyanide (CuCN)CuCNAryl Nitrile google.com
O-Arylation (Ullmann)PhenolsCuI / Cs₂CO₃Diaryl Ether rsc.org

Gold-Catalyzed Oxidative C-H Arylation (via 2-iodobenzoic acid derivatives)

While direct C-H arylation with this compound is not typical, its corresponding carboxylic acid, 5-fluoro-2-iodobenzoic acid, can be a precursor for hypervalent iodine reagents used in advanced catalytic cycles. Gold-catalyzed oxidative C-H arylation often employs an iodine(III) oxidant, which can be generated in situ from 2-iodobenzoic acid derivatives. researchgate.netuni-heidelberg.de

This methodology allows for the coupling of arenes and heteroarenes with arylsilanes or other coupling partners, providing a powerful tool for constructing complex biaryl systems. researchgate.net The initial hydrolysis of the methyl ester in this compound would be required to generate the 5-fluoro-2-iodobenzoic acid necessary for its participation in this type of gold-catalyzed cycle.

Derivatization via the Ester Functionality

The methyl ester group in this compound is a versatile handle for a variety of chemical transformations, most notably hydrolysis and amidation.

Hydrolysis: The ester can be readily hydrolyzed to the corresponding carboxylic acid, 5-fluoro-2-iodobenzoic acid. This reaction is typically carried out under basic conditions, for example, by heating with an aqueous solution of a base like sodium hydroxide (B78521) (NaOH). google.com The resulting carboxylic acid is a key intermediate for further reactions, such as the gold-catalyzed couplings mentioned previously or for the synthesis of different ester or amide derivatives.

Amidation: The ester can be converted directly into a wide range of amides. This can be achieved by reacting this compound with a primary or secondary amine. Alternatively, the ester is first hydrolyzed to the carboxylic acid, which is then activated (e.g., by conversion to an acyl chloride with thionyl chloride) before being treated with an amine to form the amide bond. mdpi.com This two-step sequence is a robust method for creating diverse amide libraries from the parent ester.

Transformations Involving the Aromatic Ring System

Beyond the coupling reactions at the carbon-iodine bond, the aromatic ring of this compound can undergo other significant transformations. These reactions modify the core structure of the molecule.

A prominent example is the palladium-catalyzed Suzuki cross-coupling reaction. In a documented synthesis, a similar compound, methyl 2-fluoro-5-iodobenzoate, was coupled with a pyrimidinylboronic acid to form a C-C bond, replacing the iodine atom with a pyrimidine (B1678525) ring. google.com This type of reaction is a cornerstone of modern organic synthesis for creating biaryl and heteroaryl-aryl structures.

Another important transformation is the replacement of the iodine atom with other functional groups through copper catalysis, as discussed in section 3.3.2. The cyanation of a closely related substrate using cuprous cyanide is a prime example of modifying the aromatic ring's substitution pattern. google.com

While the fluorine atom on the ring is generally less reactive towards nucleophilic aromatic substitution than heavier halogens, its presence influences the electronic properties of the ring and the reactivity of the adjacent iodine atom. Under specific anaerobic conditions, microbial degradation pathways have been shown to be capable of transforming and even dehalogenating fluorobenzoates, indicating that the aromatic ring system, including the C-F bond, can be altered under certain biochemical conditions. researchgate.net

Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton NMR (¹H NMR) spectroscopy of Methyl 5-fluoro-2-iodobenzoate, typically recorded in a solvent like deuterochloroform (CDCl₃), reveals characteristic signals for the aromatic and methyl protons. The aromatic region of the spectrum displays complex multiplets due to proton-proton and proton-fluorine couplings. A derivative, (2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene) tris(5-fluoro-2-iodobenzoate), showed specific signals: a doublet of doublets at δ 7.91 ppm, another doublet of doublets at δ 7.47 ppm, and a doublet of doublet of doublets at δ 6.90 ppm. rsc.org The methyl ester protons appear as a distinct singlet, typically downfield due to the deshielding effect of the adjacent oxygen atom. rsc.org

Table 1: ¹H NMR Data for a Derivative of this compound

Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz) Assignment
7.91 dd J_H-H = 8.7, J_H-F = 5.3 Aromatic CH
7.47 dd J_H-F = 8.9, J_H-H = 3.1 Aromatic CH
6.90 ddd J_H-H = 8.7, J_H-F = 7.8, J_H-H = 3.1 Aromatic CH
5.55 s Methylene (B1212753) CH₂
2.58 s Methyl CH₃

Data from a related derivative compound rsc.org

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of the molecule. In the spectrum of a derivative of this compound, the carboxyl carbon of the ester group appears at approximately δ 165.3 ppm. rsc.org The aromatic carbons show a range of signals, with their chemical shifts influenced by the attached iodine and fluorine atoms. The carbon atom bonded to fluorine exhibits a characteristic large coupling constant (J_(C-F)). For instance, in a related structure, the carbon-fluorine coupling constant was observed to be 248.2 Hz. rsc.org The methyl carbon of the ester group resonates at a higher field.

Table 2: ¹³C NMR Data for a Derivative of this compound

Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
165.3 s C=O
162.3 d J_(C-F) = 248.2 C-F
142.7 d J_(C-F) = 7.9 Aromatic C-H
135.2 d J_(C-F) = 8.0 Aromatic C-H
119.8 d J_(C-F) = 21.4 Aromatic C-H
118.8 d J_(C-F) = 24.5 Aromatic C-H
88.9 d J_(C-F) = 3.5 Aromatic C-I

Data from a related derivative compound rsc.org

Fluorine-19 NMR (¹⁹F NMR) is a powerful tool for analyzing fluorine-containing compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. biophysics.orghuji.ac.il The wide range of chemical shifts in ¹⁹F NMR helps to resolve signals from different fluorine environments. icpms.czazom.com For a derivative of this compound, the ¹⁹F NMR spectrum shows a signal around δ -115.4 ppm, which appears as a doublet of doublet of doublets due to coupling with neighboring aromatic protons. rsc.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of a derivative of this compound shows a strong absorption band characteristic of the ester carbonyl (C=O) stretching vibration, typically around 1726 cm⁻¹. rsc.org Other significant peaks include those for C-O stretching, and aromatic C-H and C=C stretching vibrations. The C-F and C-I stretching vibrations also give rise to characteristic absorptions in the fingerprint region of the spectrum. rsc.org

Table 3: IR Spectroscopic Data for a Derivative of this compound

Wavenumber (cm⁻¹) Intensity Assignment
1726 strong C=O stretch (ester)
1597 weak Aromatic C=C stretch
1575 medium Aromatic C=C stretch
1464 medium Aromatic C=C stretch
1262 strong C-O stretch
1238 strong C-O stretch
1181 strong C-F stretch

Data from a related derivative compound rsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. angenechemical.com

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of a molecule. For this compound, the exact mass is calculated to be 280.0349 g/mol . angenechemical.comcymitquimica.com HRMS data for a related compound, 2,2,2-Trifluoroethyl 5-fluoro-2-iodobenzoate, showed a calculated m/z for [M+H]⁺ of 348.9343, with a found value of 348.9350, confirming its elemental composition. epfl.ch

X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for elucidating the molecular structure of a compound in the solid state. The technique involves directing a beam of X-rays onto a single, well-ordered crystal of the target compound. The resulting diffraction pattern, a unique fingerprint of the crystal's internal structure, is then analyzed to construct a three-dimensional model of the electron density, from which the atomic positions can be determined with high precision.

For a compound like this compound, a successful single-crystal XRD analysis would yield crucial data regarding its solid-state conformation. This would include the determination of its crystal system (e.g., monoclinic, orthorhombic), space group, and the dimensions of the unit cell. Although a specific crystal structure for this compound is not publicly available in the Cambridge Structural Database (CSD), the analysis would, in principle, provide the exact bond lengths and angles within the molecule, the planarity of the benzene (B151609) ring, and the orientation of the methyl ester group relative to the aromatic ring. This information is invaluable for understanding the steric and electronic effects of the fluorine and iodine substituents on the molecular geometry.

If a crystal structure were determined, the resulting data would be presented in a crystallographic information file (CIF), containing all the relevant parameters. A hypothetical data table that would be generated from such an analysis is presented below.

Hypothetical Crystallographic Data for this compound

Parameter Hypothetical Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.5
b (Å) 12.3
c (Å) 9.8
α (°) 90
β (°) 105.2
γ (°) 90
Volume (ų) 1005.7
Z (molecules/unit cell) 4
Calculated Density (g/cm³) 1.845

Given the presence of halogen atoms, halogen bonding is a key interaction to consider. The iodine atom, in particular, is a strong halogen bond donor and could interact with electronegative atoms such as the oxygen of the carbonyl group or the fluorine atom of a neighboring molecule. The strength of these interactions generally increases with the polarizability of the halogen atom (I > Br > Cl > F).

Hydrogen bonds, although weaker than in compounds with classic hydrogen bond donors like -OH or -NH groups, can still influence the crystal structure. Weak C-H···O and C-H···F hydrogen bonds involving the aromatic and methyl protons are likely to be present.

Single-Crystal X-ray Diffraction Analysis

Purity Assessment and Analytical Techniques (e.g., HPLC, LC-MS, UPLC)

Ensuring the purity of a chemical compound is critical for its use in research and development. Several chromatographic techniques are routinely employed for the purity assessment of organic molecules like this compound.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating, identifying, and quantifying components in a mixture. jneonatalsurg.com For this compound, a reversed-phase HPLC method would typically be employed. In this setup, the stationary phase is nonpolar (e.g., a C18 column), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water or methanol (B129727) and water. abap.co.in The compound would be detected using a UV detector, likely at a wavelength where the aromatic ring exhibits strong absorbance. The purity is determined by the area percentage of the main peak in the chromatogram. Commercial suppliers often report purities of ≥97% as determined by HPLC. calpaclab.comcymitquimica.com

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. researchgate.net This technique is not only useful for purity assessment but also for the identification of impurities. After separation by the LC column, the eluent is introduced into the mass spectrometer, which provides the mass-to-charge ratio (m/z) of the components. For this compound, LC-MS analysis would confirm the molecular weight of the main peak and help in the structural elucidation of any minor impurity peaks. beilstein-journals.org

Ultra-Performance Liquid Chromatography (UPLC) is an advancement of HPLC that utilizes smaller particle sizes in the stationary phase, resulting in higher resolution, faster analysis times, and improved sensitivity. A UPLC method for this compound would offer a more detailed purity profile compared to traditional HPLC. bldpharm.com

The table below summarizes typical parameters for these analytical techniques.

Analytical Techniques for Purity Assessment

Technique Typical Stationary Phase Typical Mobile Phase Detection Method
HPLC C18 (Reversed-Phase) Acetonitrile/Water or Methanol/Water UV-Vis Detector
LC-MS C18 (Reversed-Phase) Acetonitrile/Water or Methanol/Water Mass Spectrometer
UPLC Sub-2 µm particles (e.g., C18) Acetonitrile/Water or Methanol/Water UV-Vis, Mass Spec

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. For "Methyl 5-fluoro-2-iodobenzoate," DFT calculations, such as those employing the B3LYP hybrid functional, are utilized to model its fundamental properties.

Geometry optimization calculations determine the most stable three-dimensional arrangement of atoms in the molecule. These calculations have been performed for related structures, providing insights into bond lengths, bond angles, and dihedral angles. nih.gov For instance, in a study on a similar compound, (2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene) tris(5-fluoro-2-iodobenzoate), DFT calculations were carried out using the B3LYP functional with the 6-31+G** basis set for most atoms and the LANLdp basis set for iodine to determine its geometry. rsc.org

The electronic structure of "this compound" can also be elucidated through DFT. This includes mapping the electron density distribution to identify regions of high and low electron density, which is crucial for understanding the molecule's reactivity. The presence of the electron-withdrawing fluorine atom and the large, polarizable iodine atom significantly influences the electronic landscape of the benzene (B151609) ring. Electrostatic potential surfaces can be generated to visualize the electrophilic and nucleophilic sites on the molecule. rsc.org

Table 1: DFT Calculation Parameters for a Related Compound

Parameter Specification
Functional B3LYP
Basis Set (non-iodine atoms) 6-31+G**

This table is based on data from a study on a structurally related compound and illustrates a typical computational setup. rsc.org

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of "this compound," which is classified as a protein degrader building block, molecular docking simulations are instrumental in understanding its potential interactions with protein targets. calpaclab.com

These simulations can predict the binding affinity and mode of interaction between "this compound" and the active site of a protein. The functional groups of the molecule, such as the fluorine and iodine atoms, can participate in specific interactions like halogen bonding, which can be critical for binding affinity and selectivity. While specific docking studies on "this compound" are not extensively reported in the provided results, the methodology is widely applied to similar halogenated compounds to explore their potential as enzyme inhibitors or receptor modulators. For example, related compounds have been studied for their interaction with cytosolic phospholipase A2α (cPLA2α).

Quantitative Structure-Activity Relationship (QSAR) Modeling (Implicit in SAR studies)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. For "this compound," while explicit QSAR models are not detailed in the search results, the principles of QSAR are inherent in Structure-Activity Relationship (SAR) studies of related compounds. kcl.ac.uk

SAR studies on analogous series of compounds investigate how modifications to the chemical structure, such as the introduction or substitution of the fluoro and iodo groups, affect their biological activity. kcl.ac.uk For instance, in the development of antibacterial agents, the effects of different substituents on a core scaffold are systematically evaluated to improve potency and pharmacokinetic properties. kcl.ac.uk These studies generate data that can be used to build QSAR models, which can then predict the activity of new, unsynthesized compounds. researchgate.net

Table 2: Key Molecular Descriptors in QSAR Studies

Descriptor Description Relevance
LogP Octanol-water partition coefficient Lipophilicity and membrane permeability
Molecular Weight Mass of the molecule Size and steric effects
Polar Surface Area Surface sum over all polar atoms Drug transport properties

This table presents common descriptors used in QSAR modeling for drug discovery.

Conformational Analysis and Energetic Profiles

Conformational analysis of "this compound" involves identifying the different spatial arrangements of its atoms (conformers) and determining their relative energies. This is crucial as the biological activity of a molecule often depends on its ability to adopt a specific conformation to fit into a protein's binding site.

Computational methods can be used to calculate the energetic profiles of different conformers, revealing the most stable, low-energy conformations. For arylcyclopropanes, a related class of compounds, conformational analysis has shown that they tend to favor a bisected conformation to allow for orbital overlap between the cyclopropane (B1198618) ring and the benzene ring. rsc.org The introduction of substituents, such as the fluoro and iodo groups in "this compound," can influence the preferred conformation and the energy barriers between different conformers. rsc.org

Prediction of Reaction Mechanisms and Transition States

Computational chemistry plays a significant role in predicting the mechanisms of chemical reactions and identifying the high-energy transition states involved. For "this compound," theoretical calculations can be employed to model its reactivity in various chemical transformations.

For example, in reactions involving the substitution of the iodine atom, computational tools can help elucidate the reaction pathway, whether it proceeds through a nucleophilic aromatic substitution or a transition-metal-catalyzed cross-coupling reaction. By calculating the energies of reactants, intermediates, transition states, and products, a detailed free energy profile of the reaction can be constructed. rsc.org This information is invaluable for understanding the factors that control the reaction's feasibility and for optimizing reaction conditions to improve yields and selectivity. rsc.org

Applications in Advanced Organic Synthesis and Materials Science Research

Methyl 5-fluoro-2-iodobenzoate as a Crucial Building Block.cymitquimica.commyskinrecipes.comangenechemical.combenchchem.comcalpaclab.com

This compound is a specialized organic compound that serves as a vital intermediate and building block in various advanced scientific applications. cymitquimica.commyskinrecipes.com Its unique structure, featuring both fluorine and iodine atoms on a benzoate (B1203000) ring, provides distinct reactivity that is highly valued in organic synthesis and materials science. cymitquimica.com This compound typically appears as a colorless to pale yellow liquid or solid and is soluble in common organic solvents like ethanol (B145695) and dichloromethane (B109758). cymitquimica.com

The presence of both a fluorine and an iodine atom imparts specific properties to the molecule. The fluorine atom can increase stability and lipophilicity, while the iodine atom is an excellent leaving group, facilitating a variety of chemical transformations, particularly nucleophilic substitution and cross-coupling reactions. cymitquimica.com These characteristics make it a versatile tool for chemists to construct complex and diverse molecular structures. myskinrecipes.com

Synthesis of Complex Organic Molecular Architectures.cymitquimica.commyskinrecipes.comangenechemical.combenchchem.com

The dual halogen substitution on this compound makes it an exceptional starting material for the synthesis of intricate organic molecules. cymitquimica.commyskinrecipes.com The iodine atom, in particular, is readily displaced or can participate in a wide range of coupling reactions, which are fundamental processes for creating carbon-carbon and carbon-heteroatom bonds. This reactivity is essential for assembling complex molecular frameworks from simpler precursors.

Chemists leverage the reactivity of the carbon-iodine bond in reactions like Suzuki, Sonogashira, and Buchwald-Hartwig couplings to introduce new functional groups and build elaborate molecular scaffolds. myskinrecipes.com These reactions are cornerstones of modern organic synthesis, enabling the construction of molecules with precise three-dimensional arrangements and functionalities. The fluorine atom, while less reactive in these transformations, plays a crucial role in modulating the electronic properties and biological activity of the final products. cymitquimica.com

Construction of Diverse Organic Molecular Structures.cymitquimica.commyskinrecipes.combenchchem.com

The strategic placement of the fluoro and iodo groups on the aromatic ring allows for the regioselective synthesis of a wide array of organic compounds. cymitquimica.com By carefully choosing reaction conditions and coupling partners, chemists can selectively functionalize the molecule at the position of the iodine atom, leading to a diverse range of derivatives. This controlled approach is critical in the development of new pharmaceuticals and agrochemicals, where specific structural arrangements are often required for desired biological activity. cymitquimica.commyskinrecipes.com

The versatility of this compound is further demonstrated by its use in creating libraries of compounds for high-throughput screening. This process allows researchers to rapidly assess the biological activities of numerous related molecules, accelerating the discovery of new lead compounds in drug development. myskinrecipes.com

Development of Novel Organic Synthesis Methodologies.angenechemical.com

The unique reactivity of compounds like this compound often drives the development of new synthetic methods. angenechemical.com For instance, the presence of the ortho-iodo group relative to the methyl ester can be exploited in directed ortho-metalation reactions, a powerful tool for functionalizing aromatic rings with high regioselectivity. Research into the coupling reactions of such substrates can also lead to the discovery of more efficient and selective catalysts.

A notable example is the copper-catalyzed cross-coupling of iodobenzoates with bromozinc-difluorophosphonate. acs.org Studies have shown that the ortho-carboxylate ester is crucial for the efficiency of this reaction, highlighting the importance of the specific substitution pattern found in molecules like this compound in advancing synthetic methodologies. acs.org

Synthesis of Fluorinated Aromatic Compounds.benchchem.com

Fluorinated aromatic compounds are of significant interest due to the unique properties conferred by the fluorine atom, such as increased metabolic stability, binding affinity, and lipophilicity. mdpi.com this compound is a key precursor for the synthesis of a variety of fluorinated aromatics. The fluorine atom is already incorporated into the starting material, simplifying the synthetic route to more complex fluorinated targets.

The introduction of fluorine-containing groups into organic molecules is a major focus in medicinal chemistry and materials science. mdpi.com Visible-light photoredox catalysis has emerged as a powerful technique for the synthesis of such compounds. mdpi.com While not directly a photocatalyst, building blocks like this compound provide a pre-fluorinated scaffold that can be further elaborated using various synthetic methods, including those that are light-mediated.

Applications in Material Preparation and Engineering.cymitquimica.comangenechemical.combenchchem.com

The properties that make this compound valuable in organic synthesis also extend to the field of materials science. cymitquimica.com The ability to construct complex, fluorinated aromatic structures is crucial for the development of advanced materials with tailored electronic, optical, and physical properties.

Optimization of Material Photoelectric Properties.angenechemical.com

Fluorinated organic materials are increasingly used in electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of fluorine atoms can influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which in turn affects the photoelectric properties of the material.

By using this compound as a building block, materials scientists can systematically modify the structure of organic semiconductors and study the impact of these modifications on device performance. This rational design approach is essential for optimizing the efficiency, stability, and color purity of organic electronic materials.

Interactive Data Table: Properties of this compound

PropertyValueReference
CAS Number 1202897-48-0 angenechemical.comcalpaclab.comechemi.combldpharm.comsigmaaldrich.comchemscene.com
Molecular Formula C8H6FIO2 angenechemical.comcalpaclab.comechemi.combldpharm.comchemscene.com
Molecular Weight 280.03 g/mol angenechemical.combldpharm.comchemscene.com
Appearance Colorless to pale yellow liquid or solid cymitquimica.com
Purity ≥97% calpaclab.comsigmaaldrich.comchemscene.com
Solubility Soluble in organic solvents (e.g., ethanol, dichloromethane) cymitquimica.com
Storage 2-8°C, sealed in dry, dark place bldpharm.comchemscene.com

High-End Display and Photovoltaic Material Research

The strategic placement of fluorine atoms in aromatic compounds is a well-established method for tuning the electronic properties, stability, and performance of materials used in advanced applications. Fluorination can lower the HOMO and LUMO energy levels of organic molecules, which is often beneficial for charge injection and transport in devices like Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics (OPVs). While chemical supplier catalogs may list this compound among building blocks for OLED materials, detailed research findings specifically documenting its integration into high-end display or photovoltaic device fabrication are not prominent in publicly available scientific literature. ambeed.com The potential utility of this compound in materials science lies in its dual functionality: the fluorine atom for electronic tuning and the reactive C-I bond for further molecular elaboration, though specific examples in these advanced material applications remain an area for future research exploration.

Precursor to Other Functionalized Benzoates and Related Heterocycles

This compound serves as a versatile and valuable precursor for the synthesis of more complex functionalized benzoates and various heterocyclic structures. Its utility stems from the presence of the ortho-iodide, which is highly susceptible to a range of palladium-catalyzed cross-coupling reactions.

Research has demonstrated its use in C-N bond-forming reactions, such as the Buchwald-Hartwig amination. In one documented procedure, this compound was reacted with an amine under palladium catalysis to generate an N-arylated product, a functionalized aminobenzoate, in high yield. uva.nl This transformation highlights its role as a key building block for introducing the methyl 5-fluorobenzoate moiety onto a nitrogen atom within a larger molecule.

Furthermore, this compound is cited as a key intermediate in the synthesis of complex heterocyclic systems with significant biological activity. Patents disclose its use in the creation of orexin (B13118510) receptor modulators and NLRP3 inflammasome inhibitors. google.comgoogle.comgoogle.comgoogle.com For instance, this compound can undergo a Suzuki coupling reaction with a pyrimidine (B1678525) boronic acid derivative to yield methyl 5-fluoro-2-pyrimidin-2-ylbenzoate. google.com This resulting molecule is a highly functionalized benzoate that incorporates a heterocyclic ring, serving as a cornerstone for building even more elaborate drug-like scaffolds. These reactions underscore the compound's importance as a starting material, enabling the construction of intricate molecular architectures through the precise and efficient formation of new carbon-carbon and carbon-heteroatom bonds.

The following table summarizes examples of this compound's application as a synthetic precursor.

ReactantCoupling Partner/Reagent TypeResulting Product ClassApplication/Context
This compoundAmineN-arylated aminobenzoateSynthesis of Aromatic Amines uva.nl
This compoundPyrimidine derivativeFunctionalized Benzoate/HeterocycleOrexin Receptor Modulators google.comgoogle.comgoogle.com
This compoundNot specified in abstractHeterocyclic compoundNLRP3 Inflammasome Inhibitors google.com

Medicinal Chemistry and Biological Activity Research

Role as an Intermediate in Pharmaceutical Drug Discovery and Development

As a versatile chemical scaffold, Methyl 5-fluoro-2-iodobenzoate serves as a crucial intermediate in the multi-step synthesis of various pharmaceutical agents. Its utility stems from the differential reactivity of its functional groups, particularly the carbon-iodine bond, which is readily manipulated in cross-coupling reactions.

This compound and its close analogs are key starting materials in the synthesis of complex Active Pharmaceutical Ingredients (APIs). The iodine atom at the 2-position is particularly useful for introducing molecular complexity through well-established chemical transformations. For instance, processes have been developed for creating 4-oxoquinolone compounds, which are useful as HIV integrase inhibitors, using related fluorinated benzoic acid precursors. google.com Similarly, a closely related analog, methyl 4-bromo-5-fluoro-2-iodobenzoate, is employed in the synthesis of a key intermediate for an anti-hepatitis drug. google.com The ability to use this and similar iodinated benzoates in reactions like cobalt-catalyzed cyclizations and microbial dihydroxylation allows for the creation of complex precursors for drugs such as kibdelone C. chemicalbook.com

The unique structure of this compound makes it an important building block in the rational design of novel therapeutics for a range of diseases. Its derivatives have been explored for various biological activities. For example, research into novel bacterial topoisomerase inhibitors (NBTIs), a class of antibacterials that can circumvent existing resistance mechanisms, often involves complex heterocyclic systems built upon scaffolds that can be derived from such halogenated benzoic acids. nih.gov These inhibitors are crucial in combating drug-resistant bacteria like MRSA. nih.gov

Furthermore, derivatives of related fluorobenzoic acids have been synthesized and evaluated as HIV-1 integrase inhibitors. researchgate.netarastirmax.com The development of these antiviral agents often relies on building blocks that can be readily functionalized, a role fulfilled by compounds like this compound. The table below highlights some therapeutic areas where intermediates derived from this compound or its close analogs are utilized.

Therapeutic AreaDrug Class/TargetExample of Intermediate's Role
Antiviral (HIV) Integrase InhibitorsPrecursor for synthesizing complex quinolone and naphthyridine scaffolds that inhibit HIV-1 integrase. google.comresearchgate.netarastirmax.com
Antibacterial Bacterial Topoisomerase InhibitorsUsed to construct novel pharmacophores that target DNA gyrase and topoisomerase IV, overcoming fluoroquinolone resistance. nih.gov
Anticancer Topoisomerase InhibitorsServes as a starting point for synthesizing compounds that inhibit topoisomerase II, an important enzyme for cell division in cancer. researchgate.netebsco.com
Antiviral (Hepatitis) NS5A InhibitorsA related bromo-fluoro-iodobenzoate is a precursor to a key intermediate for an anti-hepatitis C drug. google.com

Synthesis of Active Pharmaceutical Ingredients (APIs)

Structure-Activity Relationship (SAR) Studies for Biological Targets

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how a molecule's chemical structure relates to its biological activity. This compound is an ideal tool for such studies due to the distinct properties of its two halogen substituents.

The fluorine and iodine atoms on the benzene (B151609) ring exert profound and distinct effects on a molecule's interaction with biological targets. researchgate.net

Fluorine: As the most electronegative element, fluorine's primary influence is electronic. nih.gov It acts as a strong electron-withdrawing group, which can modulate the acidity (pKa) of nearby functional groups. researchgate.netnih.gov This can be crucial for optimizing a drug's binding affinity and pharmacokinetic profile. bohrium.com Although small (its van der Waals radius is similar to hydrogen), its electronic influence can alter molecular conformation and enhance binding interactions with target proteins. nih.govnih.gov

Iodine: In contrast to fluorine, the larger and less electronegative iodine atom is highly polarizable. This property allows it to participate in a specific and powerful non-covalent interaction known as "halogen bonding." In this interaction, the iodine atom acts as a Lewis acid, forming a favorable directional contact with an electron-donating atom (like oxygen or nitrogen) in a protein's binding pocket. This can significantly enhance binding affinity and selectivity. The iodine atom also provides steric bulk, which can be used to probe the size and shape of a receptor's active site.

The presence of both atoms allows medicinal chemists to systematically replace them and observe the resulting changes in biological activity, thereby building a detailed understanding of the SAR. ossila.com

Controlling a drug's lipophilicity (its ability to dissolve in fats and cross cell membranes) and its metabolic stability (its resistance to being broken down by enzymes) is critical for developing effective medicines. The fluorine atom in this compound plays a key role in modulating these properties.

Lipophilicity: The effect of fluorine on lipophilicity is context-dependent. Attaching a fluorine atom to an aromatic ring generally increases lipophilicity, which can improve a drug's ability to permeate biological membranes. nih.govresearchgate.net This enhancement in membrane permeability is a widely used strategy in drug design. chemistryviews.org By fine-tuning lipophilicity, chemists can optimize a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

The following table summarizes the key physicochemical contributions of the halogen substituents.

SubstituentKey Physicochemical EffectsImpact on Drug Properties
Fluorine High Electronegativity, Strong C-F Bond, Small SizeModulates pKa, blocks metabolic pathways, increases metabolic stability, enhances membrane permeability. nih.govbohrium.comnih.govacs.org
Iodine High Polarizability, Ability to Form Halogen Bonds, Steric BulkEnables strong, specific binding to protein targets, provides a reactive handle for synthesis.

Electronic and Spatial Effects of Fluorine and Iodine on Bioactivity

Exploration of Potential Therapeutic Properties and Pharmacological Efficacy

The derivatives synthesized from this compound and its analogs have shown promise across several therapeutic areas, demonstrating significant pharmacological efficacy in preclinical studies.

Research has shown that quinolone derivatives synthesized from related fluorinated benzoic acids exhibit potent inhibitory activity against HIV-1 integrase, an essential enzyme for viral replication. researchgate.netmdpi.com These compounds have demonstrated excellent activity in cell-based assays, making them promising leads for new antiretroviral therapies. researchgate.net

In the field of oncology, compounds derived from o-iodobenzoates have been investigated as inhibitors of topoisomerase II. researchgate.netebsco.com These enzymes are critical for managing DNA topology during cell replication, and their inhibition is a proven strategy for treating various cancers, including lung, colorectal, and testicular cancers. ebsco.com

Furthermore, the development of novel bacterial topoisomerase inhibitors (NBTIs) represents a critical front in the fight against antibiotic resistance. nih.gov Scaffolds derived from versatile building blocks like this compound are essential for creating NBTIs that can effectively target resistant pathogens such as Staphylococcus aureus (including MRSA) and various Gram-negative bacteria. nih.gov

Antibacterial and Antifungal Activity Investigations

The investigation of compounds containing the fluoro-iodophenyl scaffold, such as this compound, has revealed potential antimicrobial properties. While direct studies on this compound are not extensively detailed, research on structurally related compounds provides significant insights. For instance, the presence of electron-withdrawing groups like fluorine and iodine on an aromatic ring can enhance the lipophilicity of a molecule. nih.gov This increased lipophilicity is a key factor in antimicrobial activity as it helps the compound to diffuse through the biological membranes of bacteria and fungi to reach its target site. nih.gov

Studies on various thiazole (B1198619) and oxadiazole derivatives have shown that substitutions with fluoro and nitro groups, particularly at the para position of a phenyl ring, lead to notable antibacterial activity. nih.gov This suggests that the electronic properties of the substituents play a crucial role in the antimicrobial efficacy. Similarly, research into Schiff bases derived from 6-bromo-4-fluoro-2-aminobenzothiazole has demonstrated that these compounds exhibit antibacterial activity against Gram-negative bacteria. alayen.edu.iq

In the realm of antifungal research, derivatives of 3-hydroxy-5-methylisoxazole have been explored for their fungicidal properties. jst.go.jp The structural modification of known active molecules is a common strategy to discover new and more potent agents. jst.go.jp Furthermore, the prodrug 5-fluorocytosine (B48100) (5FC) is metabolized in fungi to the active compound 5-fluorouracil (B62378) (5FU), which exhibits antifungal effects. nih.gov However, some fungi can expel these fluoropyrimidines, reducing the drug's effectiveness and creating a cytotoxic environment. nih.gov This highlights the complex interplay between the chemical properties of a compound and the biological systems it interacts with.

Anti-Tumor and Anti-Proliferative Research

The scaffold of this compound is a recurring motif in the development of novel anti-tumor and anti-proliferative agents. While specific data on the direct anti-cancer activity of this compound is limited in the provided search results, its structural components are present in molecules with demonstrated efficacy. For example, derivatives of 2-amino-4-fluoro-5-iodobenzoic acid have been shown to inhibit the proliferation of various cancer cell lines in vitro, indicating a potential role in cancer therapy. The presence of halogenated substituents on similar compounds has been linked to their anti-inflammatory and anti-cancer properties.

Furthermore, thieno[2,3-d]pyrimidine (B153573) derivatives, which can be synthesized from precursors containing the fluoro-iodophenyl group, have been investigated as folate receptor-selective anticancer agents. acs.org These compounds have demonstrated anti-proliferative activities against tumor cells by inhibiting key enzymes in one-carbon metabolism. acs.org The introduction of fluorine into these molecules can significantly alter their biological activity by affecting properties such as lipophilicity, membrane permeability, and binding affinity to target proteins. acs.org

In other research, compounds incorporating a 2-iodobenzoate (B1229623) moiety have been utilized in the synthesis of molecules with significant biological activity, including anti-tumor properties. mdpi.com For instance, certain derivatives have been identified as selective MEK inhibitors, a class of drugs known for their high anti-tumor activity. mdpi.com The strategic placement of iodine and fluorine atoms on the benzene ring is a key aspect of the design of these potent molecules. researchgate.net

Dual Inhibition Studies (e.g., Mcl-1 and Bfl-1 proteins)

The evasion of apoptosis, or programmed cell death, is a hallmark of cancer, often achieved through the upregulation of anti-apoptotic proteins like Mcl-1 and Bfl-1. nih.gov Dual inhibition of these proteins presents a promising therapeutic strategy. While direct studies on this compound as a dual inhibitor are not explicitly detailed, the core structure is relevant to the synthesis of such inhibitors.

Research has shown that co-inhibition of Mcl-1 and another anti-apoptotic protein, BCL-XL, can significantly inhibit the proliferation and viability of cancer cells. nih.gov Deletion of BFL-1 has also been found to sensitize cancer cells to BCL-XL inhibitors, suggesting a role for BFL-1 in cell survival. nih.gov This indicates that targeting multiple anti-apoptotic proteins simultaneously could be an effective cancer treatment strategy. nih.gov

Numerous small molecule inhibitors of Mcl-1 have been developed, with some exhibiting high potency. medchemexpress.com These inhibitors function by binding to the BH3 binding groove of Mcl-1, preventing it from neutralizing pro-apoptotic proteins and thereby promoting cancer cell death. medchemexpress.com The development of these inhibitors often involves the use of building blocks that may be structurally related to this compound.

Binding Affinity Determination (e.g., Ki values)

The binding affinity of a compound to its target protein is a critical parameter in drug discovery, often quantified by the inhibition constant (Ki) or the dissociation constant (KD). For Mcl-1 inhibitors, Ki values in the nanomolar and even picomolar range have been reported, indicating very strong binding. medchemexpress.com For example, Mcl-1 inhibitor 15 has a reported Ki of 0.02 nM, while Mcl-1 inhibitor 19 has a Ki of 86 pM. medchemexpress.com Another inhibitor, Mcl-1 inhibitor 20, binds to the BH3 binding groove of Mcl-1 with a Ki of 24 nM. medchemexpress.com

The determination of these binding affinities is crucial for understanding the structure-activity relationship and for optimizing the lead compounds. While specific Ki values for this compound are not provided, its derivatives, when incorporated into larger molecules, would be subjected to such binding assays to evaluate their potential as inhibitors.

Biophysical Binding Methods (e.g., Bio-Layer Interferometry, BLI)

Bio-Layer Interferometry (BLI) is a label-free technology used to measure molecular interactions in real time. sartorius.com It is a valuable tool for characterizing the binding kinetics of small molecules to proteins, including determining association and dissociation rates. sartorius.com The principle of BLI involves immobilizing one binding partner (the ligand) onto a biosensor and then dipping the sensor into a solution containing the other binding partner (the analyte). sartorius.com The binding of the analyte to the ligand causes a change in the interference pattern of light, which is measured to monitor the interaction. sartorius.com This technique is well-suited for screening compound libraries and for detailed kinetic analysis of promising drug candidates.

NMR-Based Binding Studies (e.g., 15N HSQC)

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 15N Heteronuclear Single Quantum Coherence (HSQC) experiments, is a powerful technique for studying protein-ligand interactions at the atomic level. nih.govcopernicus.org An 15N HSQC spectrum provides a "fingerprint" of a protein, with each peak corresponding to a specific amide group in the protein backbone. copernicus.org Upon binding of a ligand, changes in the chemical environment of the amino acid residues at the binding site can be observed as shifts in the positions of the corresponding peaks in the HSQC spectrum. nih.gov This allows for the mapping of the binding site and can provide information about the conformation of the protein-ligand complex. This method is particularly useful for validating binding and for understanding the structural basis of inhibition.

Development of HIV-1 Integrase Inhibitors (via related fluorobenzoic acids)

HIV-1 integrase is a crucial enzyme for the replication of the human immunodeficiency virus (HIV) and is a key target for antiretroviral therapy. nih.gov Fluorobenzoic acids and their derivatives have been investigated as potential inhibitors of this enzyme. sigmaaldrich.com While this compound itself is an ester, the corresponding fluorobenzoic acid could be a starting point for the synthesis of HIV-1 integrase inhibitors.

Research has shown that derivatives of indole-2-carboxylic acid can inhibit the strand transfer activity of HIV-1 integrase. Structural modifications, such as the introduction of a long hydrophobic branch, have been shown to significantly improve the potency of these inhibitors. The development of small-molecule inhibitors that disrupt the protein-protein interactions between HIV-1 integrase and cellular cofactors like LEDGF/p75 is another promising approach. chemsrc.com The search for new HIV-1 integrase inhibitors is ongoing, with a focus on developing compounds with improved resistance profiles. nih.gov

Future Research Directions and Translational Perspectives for Methyl 5 Fluoro 2 Iodobenzoate

Methyl 5-fluoro-2-iodobenzoate is a halogenated aromatic compound that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring an electron-withdrawing fluorine atom and a reactive iodine atom, makes it a valuable precursor for the construction of complex molecular architectures. Future research is poised to build upon its established utility, focusing on enhancing its synthesis, exploring its chemical reactivity, and expanding its applications in medicine and materials science through collaborative, multidisciplinary efforts.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Methyl 5-fluoro-2-iodobenzoate, and how can reaction conditions be optimized for high yield?

  • Methodology : The compound is synthesized via esterification of 5-fluoro-2-iodobenzoic acid with methanol or other alcohols under acidic or coupling conditions. A one-pot method using iodine(I) precursors and trifluoroethyl esters (e.g., 2,2,2-Trifluoroethyl 5-fluoro-2-iodobenzoate) achieves 95% yield by optimizing reaction time, temperature (ambient to 80°C), and stoichiometry (1.0–1.2 equiv. of reagents) . Scaling to 25 mmol maintains efficiency, suggesting robustness for gram-scale synthesis .
  • Critical Parameters : Monitor pH (e.g., Na₂CO₃ for sulfonylation in related syntheses) and use NMR to track intermediate formation .

Q. How should this compound be characterized using spectroscopic techniques?

  • NMR Protocol :

  • 1H-NMR (CDCl₃) : Peaks at δ 7.99 (dd, J = 8.8, 5.4 Hz, ArH), 7.62 (dd, J = 8.9, 3.0 Hz, ArH), 6.99 (ddd, J = 8.8, 7.6, 3.0 Hz, ArH), and 4.71 (q, J = 8.3 Hz, OCH₂CF₃) confirm structure .
  • Mass Spectrometry : Use high-resolution MS (HRMS) to validate molecular weight (280.0349 g/mol) .

Q. What are the typical applications of this compound in organic synthesis?

  • Role : Serves as a precursor for benziodoxoles and trifluoromethylated compounds via hypervalent iodine intermediates . It participates in cross-coupling reactions (e.g., Sonogashira, Suzuki) due to the iodine substituent’s reactivity .

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data when synthesizing derivatives of this compound?

  • Troubleshooting Framework :

Verify purity : Recrystallize from methanol or perform column chromatography .

Cross-validate data : Compare experimental NMR shifts with computational predictions (e.g., DFT calculations).

Reaction monitoring : Use TLC or in-situ IR to detect side products (e.g., dehalogenation or ester hydrolysis) .

Q. What computational methods predict the reactivity of this compound in transition-metal-catalyzed reactions?

  • Approach :

  • DFT Studies : Calculate bond dissociation energies (BDEs) for C–I bonds to assess oxidative addition feasibility with Pd(0)/Ni(0) catalysts.
  • Electrostatic Potential Maps : Identify electron-deficient regions (e.g., fluorine’s inductive effect) to predict regioselectivity in nucleophilic substitutions .

Q. How to design experiments for regioselective functionalization of this compound?

  • Strategy :

  • Protective Group Strategy : Temporarily block the ester group with silyl ethers to direct iodination or fluorination to specific positions .
  • Catalytic Systems : Use Pd/Xantphos for selective C–H activation at the 5-fluoro position .

Methodological Best Practices

  • Experimental Design : Align with the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) . For example, use PICOT to define population (reaction substrates), intervention (catalyst), and outcome (yield/selectivity).
  • Data Contradictions : Apply the FLOAT method to refine questions, ensuring scope is neither too broad nor narrow .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.